molecular formula C11H22ClN B12822505 rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride

rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B12822505
M. Wt: 203.75 g/mol
InChI Key: JNYXLBJREIYFBF-GNPQZNTHSA-N
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Description

rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system with multiple methyl groups and an amine functional group, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be derived from readily available precursors.

    Functional Group Introduction:

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of bicyclic amines on biological systems. It serves as a model compound for investigating the interactions between amines and biological targets.

Medicine: In medicine, the compound has potential applications as a pharmaceutical intermediate. Its amine group can be modified to create new drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Comparison:

  • Structural Differences: While similar in their bicyclic framework, these compounds differ in the number and position of methyl groups and the presence of different functional groups.
  • Chemical Properties: The variations in structure lead to differences in chemical reactivity and physical properties.
  • Applications: Each compound has unique applications based on its specific chemical properties. For example, rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is used in different synthetic pathways compared to rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride.

This detailed article provides a comprehensive overview of rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[221]heptan-2-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

(1R,2S,4R)-N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11+;/m1./s1

InChI Key

JNYXLBJREIYFBF-GNPQZNTHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2NC.Cl

Canonical SMILES

CC1(C2CCC1(C(C2)NC)C)C.Cl

Origin of Product

United States

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